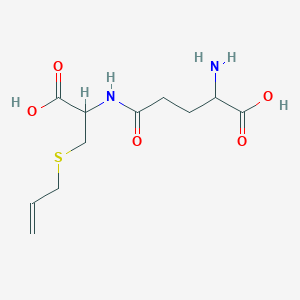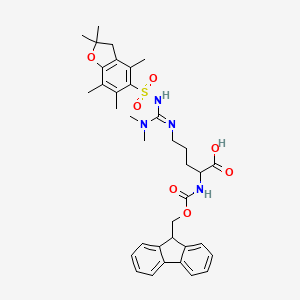![molecular formula C17H21N3O4S B12318829 4-[5-[(4S)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B12318829.png)
4-[5-[(4S)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-Paba, also known as para-aminobenzoic acid, is an organic compound with the molecular formula C₇H₇NO₂. It is a white solid that is slightly soluble in water. This compound is an important intermediate in the synthesis of folate by bacteria, plants, and fungi . Para-aminobenzoic acid is also known for its role in the production of hair dyes and sunscreens due to its ability to absorb ultraviolet radiation .
Preparation Methods
Para-aminobenzoic acid can be synthesized through several methods:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid using iron powder and hydrochloric acid.
Hoffman degradation: This method involves the degradation of the monoamide derived from terephthalic acid.
Biological production: Para-aminobenzoic acid can also be produced biologically using genetically engineered Saccharomyces cerevisiae, which synthesizes the compound through the shikimate pathway.
Chemical Reactions Analysis
Para-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: The compound can be reduced to form 4-aminobenzoic acid derivatives.
Common reagents used in these reactions include iron powder, hydrochloric acid, and various aromatic aldehydes . The major products formed from these reactions include 4-nitrobenzoic acid, 4-aminobenzoic acid derivatives, and Schiff bases .
Scientific Research Applications
Para-aminobenzoic acid has a wide range of scientific research applications:
Mechanism of Action
Para-aminobenzoic acid exerts its effects through various mechanisms:
Folate synthesis: It is an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Antimicrobial activity: Sulfonamide drugs, which are structurally similar to para-aminobenzoic acid, interfere with the conversion of para-aminobenzoic acid to folate, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Para-aminobenzoic acid can be compared with other similar compounds, such as:
Terephthalic acid: Both compounds are aromatic acids, but para-aminobenzoic acid has an amino group, while terephthalic acid has two carboxyl groups.
Para-phenylenediamine: This compound is similar to para-aminobenzoic acid but has two amino groups instead of one amino and one carboxyl group.
Para-aminobenzoic acid is unique due to its role in folate synthesis and its ability to absorb ultraviolet radiation, making it useful in various applications, including medicine and industry .
Properties
IUPAC Name |
4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMDAMXGKHIMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
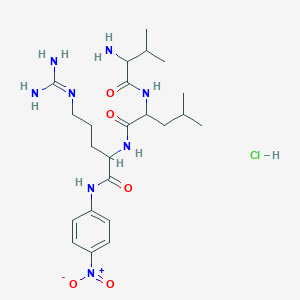
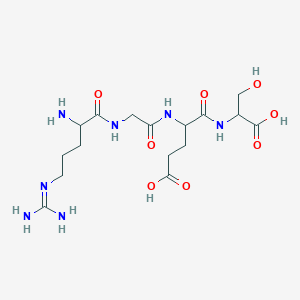
![(4S)-8-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B12318770.png)
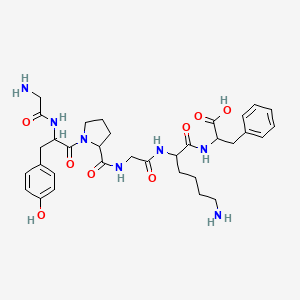
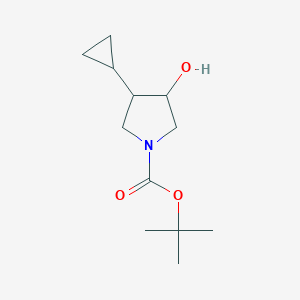
![[1'-13C]Guanosine monohydrate](/img/structure/B12318787.png)
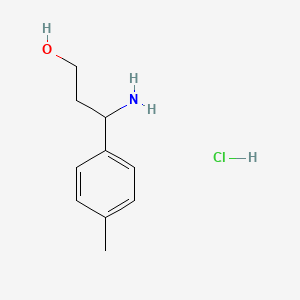
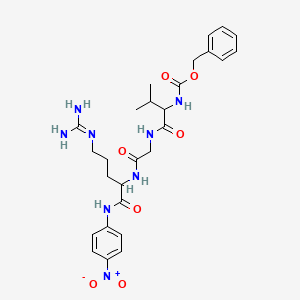
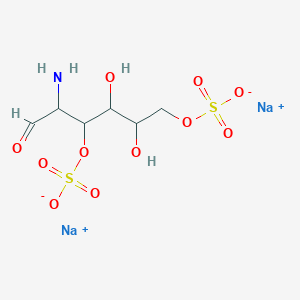
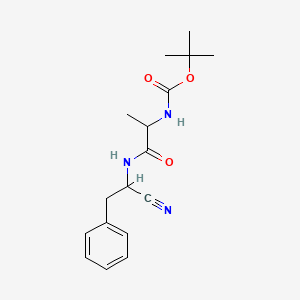
![(5,6-Diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B12318820.png)

